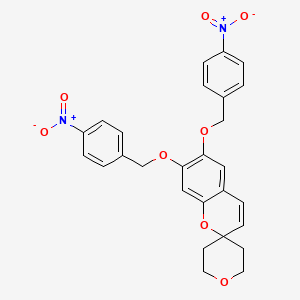
CU-CPT17e
Descripción general
Descripción
CU-CPT17e is a small molecule compound with intriguing properties. It has been studied in the context of COVID-19 treatments and exhibits agonistic effects on Toll-like receptors (TLRs) . These receptors play a crucial role in recognizing pathogens and activating the innate immune system.
Chemical Reactions Analysis
When this compound interacts with biological systems, it triggers specific chemical reactions. Notably, it activates TLR3, TLR8, and TLR9 . These interactions lead to downstream signaling events, including the release of proinflammatory cytokines.
Aplicaciones Científicas De Investigación
Copper Metallochaperones and Cellular Functions
Research into the role of copper metallochaperones, such as Cox17, has significantly contributed to understanding the transport and regulation of copper ions within cells. Cox17 is crucial for delivering copper to mitochondria for the assembly of cytochrome c oxidase, a key component in cellular energy production. Studies have shown that Cox17 binds copper ions and exists in different oligomeric states, suggesting a complex mechanism of action in copper ion transport and regulation (Heaton et al., 2001).
CU-CPT17e as a Multi-Toll-like Receptor Agonist
The discovery of this compound as a small molecule capable of activating multiple Toll-like receptors (TLRs) has opened avenues for new therapeutic applications. It's been found to induce a strong immune response and inhibit cancer cell proliferation, making it a potential candidate for vaccine adjuvants and anticancer therapies (Zhang et al., 2017).
Biomedical Applications of Copper Sulfide Nanoparticles
In the realm of nanomedicine, copper sulfide (CuS) nanoparticles have emerged as a promising material. They have been explored for various biomedical applications including biomolecule detection, cancer therapy, and molecular imaging. CuS nanoparticles are particularly noted for their photothermal properties, making them suitable for cancer therapy and drug delivery systems (Goel et al., 2014).
Copper Chelation in Radiopharmaceuticals
The development and application of copper-based radiopharmaceuticals have been significantly influenced by advances in copper chelation chemistry. Copper chelators are integral in stabilizing copper isotopes for use in diagnostic imaging and radiotherapy. Research in this area has led to a deeper understanding of the chemical characteristics required for effective copper chelation in medical applications (Wadas et al., 2007).
Copper in Biochemistry and Molecular Biology
Studies on proteins like Cox17 have provided insights into the biochemistry and molecular biology of copper. The metal-binding properties of Cox17, for example, indicate a specific design for the transfer of copper ions to partner proteins, essential for various biological processes (Palumaa et al., 2004).
Propiedades
IUPAC Name |
6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTNFHWDTHQECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118086 | |
| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2109805-75-4 | |
| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109805-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



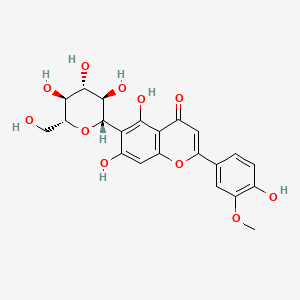
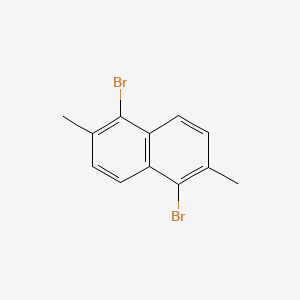

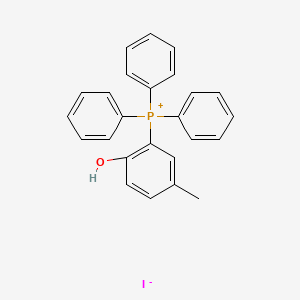
![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)
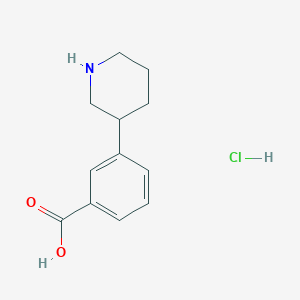
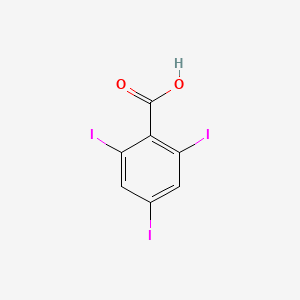


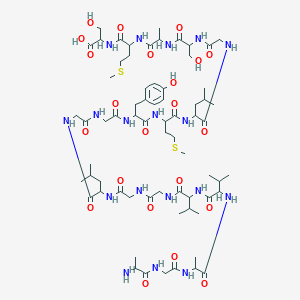
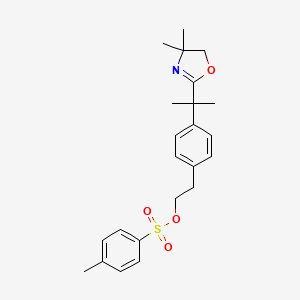
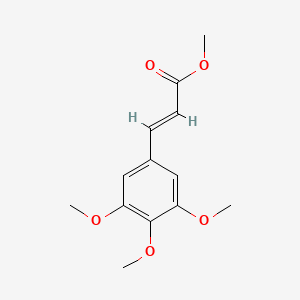
![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)